molecular formula C11H18O3 B1467878 4-[(Cyclopropylmethyl)oxy]cyclohexanecarboxylic acid CAS No. 1134198-04-1

4-[(Cyclopropylmethyl)oxy]cyclohexanecarboxylic acid

Cat. No. B1467878
Key on ui cas rn: 1134198-04-1
M. Wt: 198.26 g/mol
InChI Key: QMPPWCZYUNLDGY-UHFFFAOYSA-N
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Patent
US08299257B2

Procedure details

Ethyl 4-[(cyclopropylmethyl)oxy]cyclohexanecarboxylate (D42, 20.8 g, 45.8 mmol) was taken up in THF (50 mL)/methanol (50 mL). Sodium hydroxide (20 mL, 250 mmol, concentrated) was added to the solution which was left to stir o/n. The THF/methanol was evaporated and the crude residue washed with Et2O. The aqueous layer was acidified with 5 M HCl and extracted with EtOAc (2×). The EtOAc organics were combined, dried (Na2SO4) and the solvent evaporated to give a mixture of cis and trans 4-[(cyclopropylmethyl)oxy]cyclohexanecarboxylic acid (D43, 9.47 g, 94%) as a yellow oil.
Name
Ethyl 4-[(cyclopropylmethyl)oxy]cyclohexanecarboxylate
Quantity
20.8 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
9.47 g
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH:1]1([CH2:4][O:5][CH:6]2[CH2:11][CH2:10][CH:9]([C:12]([O:14]CC)=[O:13])[CH2:8][CH2:7]2)[CH2:3][CH2:2]1.CO.[OH-].[Na+].C1(CO[C@H]2CC[C@H](C(O)=O)CC2)CC1>C1COCC1>[CH:1]1([CH2:4][O:5][CH:6]2[CH2:11][CH2:10][CH:9]([C:12]([OH:14])=[O:13])[CH2:8][CH2:7]2)[CH2:2][CH2:3]1 |f:2.3|

Inputs

Step One
Name
Ethyl 4-[(cyclopropylmethyl)oxy]cyclohexanecarboxylate
Quantity
20.8 g
Type
reactant
Smiles
C1(CC1)COC1CCC(CC1)C(=O)OCC
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
CO
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
9.47 g
Type
reactant
Smiles
C1(CC1)CO[C@@H]1CC[C@H](CC1)C(=O)O
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
to stir o/n
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
was left
CUSTOM
Type
CUSTOM
Details
The THF/methanol was evaporated
WASH
Type
WASH
Details
the crude residue washed with Et2O
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (2×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
the solvent evaporated
CUSTOM
Type
CUSTOM
Details
to give

Outcomes

Product
Name
Type
Smiles
C1(CC1)COC1CCC(CC1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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